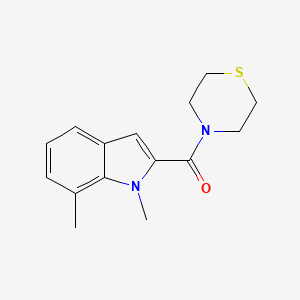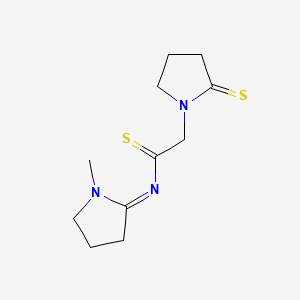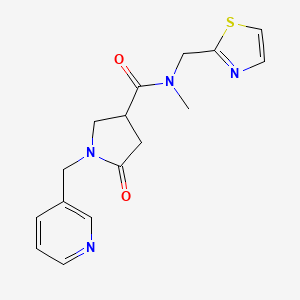
5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a furan ring, a methylphenyl group, and a diazinane trione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of furan-2-carbaldehyde with 1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and aminated derivatives.
Applications De Recherche Scientifique
5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxaldehyde, 5-methyl-
- Furan, 2-methyl-
- 2(3H)-Furanone, 5-methyl-
Uniqueness
5-(Furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of a furan ring, a methylphenyl group, and a diazinane trione structure
Propriétés
IUPAC Name |
5-(furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-4-2-5-11(8-10)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-22-12/h2-9H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCRBSLPCXJPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{3-[(benzylamino)carbonyl]phenoxy}piperidine-1-carboxylate](/img/structure/B5662747.png)
![5-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidine](/img/structure/B5662759.png)
![1-[(1-benzyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5662771.png)
![3-{[1-(methylsulfonyl)piperidin-4-yl]oxy}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5662777.png)
![2-(2-hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5662781.png)

![N'-{(3S*,4R*)-1-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5662792.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5662800.png)

![1-[4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5662827.png)
![2-[2-(2-isopropyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5662837.png)
![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5662840.png)


